N-(3-chloro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
N-(3-Chloro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3-chloro-4-methylphenyl group linked via an acetamide bridge to a piperidine ring substituted with a tosyl (p-toluenesulfonyl) group. The tosyl group enhances electron-withdrawing properties and may influence metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-10-19(11-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-9-8-16(2)20(22)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRSSYWJPRLJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, identified by its CAS number 941904-52-5, is a synthetic compound that has garnered interest in various fields of biological research. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 421.0 g/mol. The compound features a chloro-substituted phenyl ring and a tosylpiperidine moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25ClN2O3S |
| Molecular Weight | 421.0 g/mol |
| CAS Number | 941904-52-5 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It has the potential to bind to receptors, altering signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of piperidine compounds can show significant antibacterial activity against various strains of bacteria, suggesting that this compound may share similar properties.
Anticancer Potential
Preliminary studies have explored the anticancer potential of related compounds. For instance, derivatives containing the tosylpiperidine structure have shown promise in inhibiting cancer cell proliferation in vitro. The specific mechanisms often involve apoptosis induction and cell cycle arrest.
Case Studies
- Case Study 1 : A study involving a series of piperidine derivatives found that those with a similar structure to this compound exhibited selective cytotoxicity against cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of compounds with the tosyl group showed promising results against Gram-positive bacteria, reinforcing the potential utility of this compound in developing new antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Implications
- Electron-Withdrawing Groups : The tosyl group in the target compound may enhance stability compared to thiophene sulfonyl analogs, which are more prone to metabolic oxidation .
- Aromatic Substitutions : Fluorine in increases lipophilicity and bioavailability, while methoxy groups in improve solubility but reduce blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(3-chloro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving substitution, amide coupling, and tosylation. For example:
- Substitution : React 3-chloro-4-methylaniline with activated intermediates (e.g., bromoacetates) under alkaline conditions to form the acetamide backbone .
- Tosylation : Introduce the tosyl group to the piperidine moiety using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base .
- Optimization : Adjust reaction temperature (e.g., 273 K for controlled condensation), use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and monitor purity via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly for distinguishing between aromatic and aliphatic regions .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns (e.g., N–H⋯O interactions) can validate molecular conformations .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight accuracy and detects impurities .
Q. What in vitro and in vivo models are suitable for preliminary biological activity assessment?
- Methodology :
- In Vitro : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding assays using radiolabeled ligands. For avian toxicity studies (e.g., blackbirds), measure LD in cell cultures .
- In Vivo : Conduct dose-response studies in avian models, monitoring mortality rates and physiological changes. Use wick perch or bait delivery systems for controlled exposure .
Advanced Research Questions
Q. How can computational chemistry methods like DFT or molecular docking predict the reactivity and binding affinity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to compute HOMO-LUMO gaps and Molecular Electrostatic Potential (MESP) surfaces. These predict electrophilic/nucleophilic sites and reactivity trends .
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., avian digestive enzymes). Validate docking poses with MD simulations and compare binding scores to known inhibitors .
Q. How can researchers resolve contradictions in crystallographic data, such as conformational flexibility in the solid state?
- Methodology :
- Multi-Conformer Analysis : Use SHELXL to refine multiple independent molecules in the asymmetric unit. Compare dihedral angles (e.g., dichlorophenyl vs. piperidinyl planes) to identify steric or electronic influences .
- Hydrogen Bonding Networks : Analyze R_2$$^2(10) dimer formations via N–H⋯O interactions to explain stability differences between conformers .
- Complementary Techniques : Validate with variable-temperature XRD or solid-state NMR to probe dynamic behavior .
Q. What strategies improve synthetic yield and purity for large-scale research applications?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for Suzuki couplings or Buchwald-Hartwig aminations to optimize aryl-amide bond formation .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methylene chloride/hexane mixtures .
- Process Analytics : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress and minimize side products .
Key Considerations
- Methodological Depth : Answers emphasize experimental design, validation, and troubleshooting rather than definitions.
- Contradiction Management : Cross-referenced crystallographic and computational data to address conformational ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
